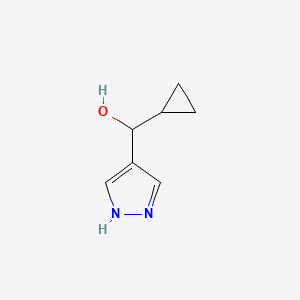
cyclopropyl(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
Cyclopropyl(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyl(1H-pyrazol-4-yl)ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
Cyclopropyl(1H-pyrazol-4-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of cyclopropyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic outcomes .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- Cyclopropyl(1-methyl-1H-pyrazol-4-yl)methanol
- Cyclopropyl(1H-pyrazol-3-yl)methanol
- 5-Amino-pyrazoles .
Uniqueness
Cyclopropyl(1H-pyrazol-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
cyclopropyl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-7(5-1-2-5)6-3-8-9-4-6/h3-5,7,10H,1-2H2,(H,8,9) |
InChIキー |
HVXNBUFSRLRGNU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


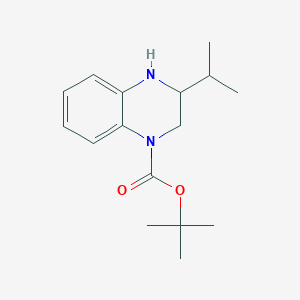
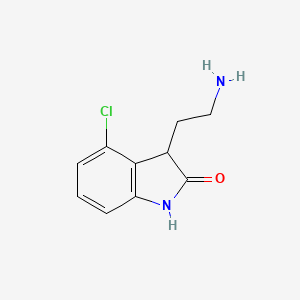
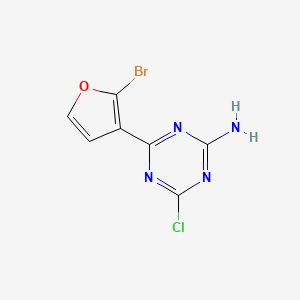
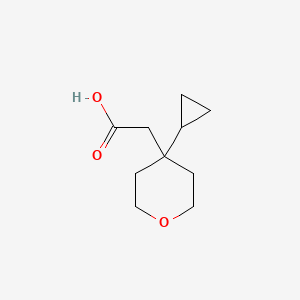
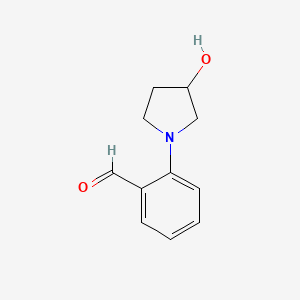

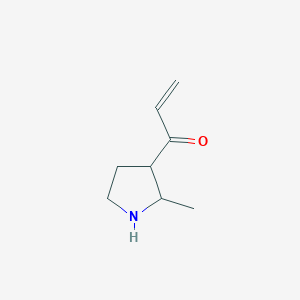
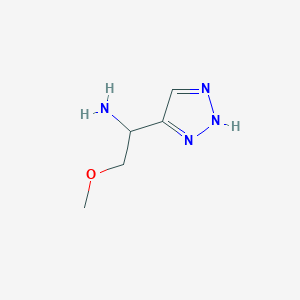
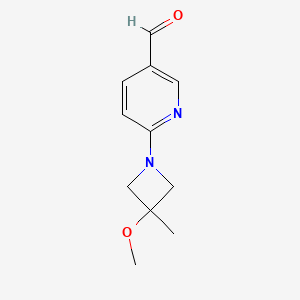
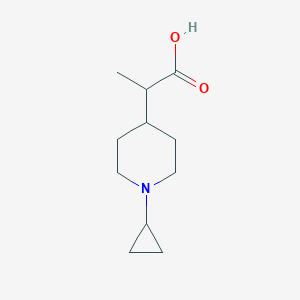
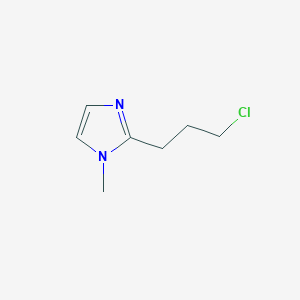

![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
